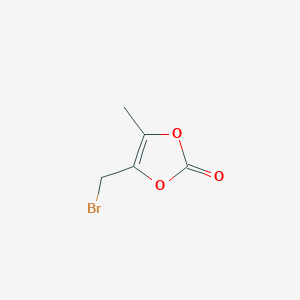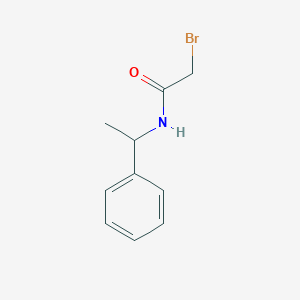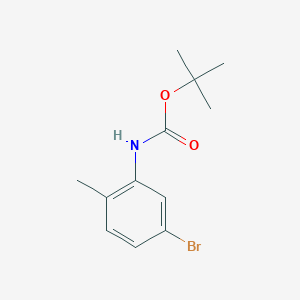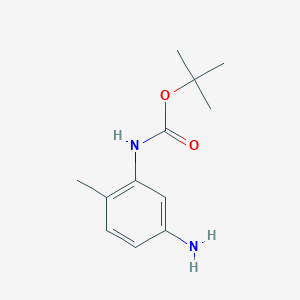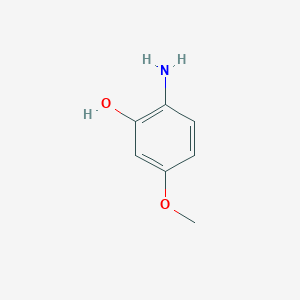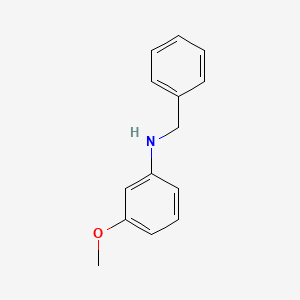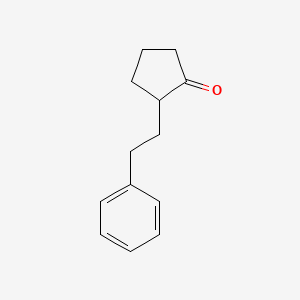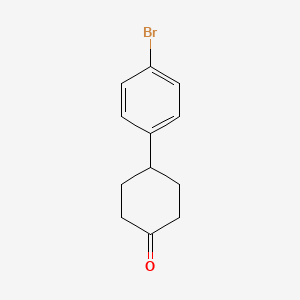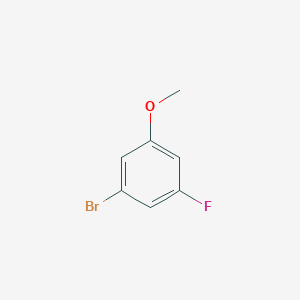
3-Bromo-5-fluoroanisole
概要
説明
3-Bromo-5-fluoroanisole (CAS RN: 29578-39-0) is a chemical compound with the molecular formula C7H6BrFO and a molecular weight of 205.03 g/mol . It appears as a colorless to light yellow clear liquid at room temperature .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with bromine, fluorine, and a methoxy group. The IUPAC name for this compound is 3-bromo-5-fluorophenyl methyl ether .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Studies
Synthesis of Fluorocatecholamines : Research by Stegmann, Deuschle, and Schuler (1994) demonstrated the synthesis of fluorocatecholamines, such as 3-fluoro- and 5-fluoronorepinephrine, starting from compounds including 3-fluoroanisole. This synthesis process involved multiple steps, including O-methylation and Friedel–Crafts acylation, showcasing the chemical versatility of 3-fluoroanisole in producing pharmacologically significant compounds (Stegmann, Deuschle, & Schuler, 1994).
1H NMR and Molecular Orbital Studies : Research by Schaefer and Sebastian (1989) explored the conformations of 3-fluoroanisole through 1H and 19F nuclear magnetic resonance spectroscopy. This study highlights the importance of 3-fluoroanisole in understanding molecular conformations, which is crucial in the field of molecular chemistry and drug design (Schaefer & Sebastian, 1989).
Synthesis of Bromo-Methylanisole : A study by Xie et al. (2020) focused on the synthesis of 4-bromo-3-methylanisole, a compound used in the production of thermal papers, through a process involving 3-methylanisole. This highlights another application of related anisole compounds in industrial chemistry (Xie et al., 2020).
Physical and Chemical Properties Analysis
Gas-Phase Electron Diffraction Studies : Dorofeeva et al. (2006) conducted gas-phase electron diffraction and quantum chemical calculations on 3-fluoroanisole, providing insight into its molecular structure, conformation, and thermodynamic properties. This kind of research is significant for understanding the physical properties of chemical compounds, which can have applications in material science and chemical engineering (Dorofeeva et al., 2006).
Electrochemical Fluorination Studies : Shainyan and Danilevich (2006) explored the electrochemical fluorination of anisole derivatives, including 2- and 4-fluoroanisoles. Such studies are relevant in developing new methods for the synthesis of fluorinated organic compounds, which are important in various industrial and pharmaceutical applications (Shainyan & Danilevich, 2006).
Semiconducting Polymer Blends Research : Liu et al. (2012) used 4-bromoanisole, a related compound, as a processing additive to control the morphology of semiconducting polymer blends in organic photovoltaic devices. This research demonstrates the utility of bromoanisole derivatives in the field of renewable energy and materials science (Liu et al., 2012).
作用機序
Target of Action
3-Bromo-5-fluoroanisole is a chemical compound that is primarily used in the field of organic synthesis .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, this compound can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely applied in carbon–carbon bond-forming reactions, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . Its boiling point is 94 °C at 17 mmHg, and it has a specific gravity of 1.59 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the specific conditions under which the reactions are carried out.
特性
IUPAC Name |
1-bromo-3-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQVSGOIUYOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29578-39-0 | |
| Record name | 3-Bromo-5-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


